molecular formula C16H17NO2 B312022 N-(2-methylphenyl)-2-phenoxypropanamide

N-(2-methylphenyl)-2-phenoxypropanamide

Cat. No.: B312022
M. Wt: 255.31 g/mol
InChI Key: WRAUKNKPMAZMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-phenoxypropanamide is an amide derivative characterized by a phenoxy group attached to the second carbon of a propanamide backbone and an N-bound 2-methylphenyl substituent. Amides of this class are frequently synthesized via coupling reactions (e.g., using DCC as a reagent, as seen in and ) and are explored for their bioactive properties, including local anesthetic, anti-inflammatory, or analgesic effects .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-methylphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C16H17NO2/c1-12-8-6-7-11-15(12)17-16(18)13(2)19-14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,17,18)

InChI Key

WRAUKNKPMAZMSY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(2-methylphenyl)-2-phenoxypropanamide with key analogs, emphasizing substituent effects on physicochemical and pharmacological properties:

Compound Name Substituents (R1, R2) Key Functional Groups Pharmacological Use/Properties References
This compound R1: 2-methylphenyl, R2: phenoxy Amide, phenoxy, methylphenyl Not explicitly stated (inference: potential anesthetic/anti-inflammatory) N/A
Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide) R1: 2-methylphenyl, R2: propylamino Amide, alkylamino Local anesthetic (reduced vasodilation, lower toxicity)
N-(2-ethoxyphenyl)-2-phenoxypropanamide R1: 2-ethoxyphenyl, R2: phenoxy Amide, phenoxy, ethoxy Unknown (ethoxy group may enhance lipophilicity)
2-{[(2-chlorophenyl)methyl]amino}-N-phenylpropanamide R1: phenyl, R2: (2-chlorophenyl)methylamino Amide, chloro, benzylamino Unspecified (chlorine may improve binding affinity)
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide R1: phenyl, R2: 4-chloro-2-methylphenoxy Amide, chlorophenoxy Safety data available (handling precautions)
Key Observations:
  • Phenoxy vs. Alkylamino Groups: Prilocaine () replaces the phenoxy group with a propylamino moiety, conferring local anesthetic properties. The phenoxy group in the target compound may enhance aromatic interactions in biological targets but reduce solubility compared to alkylamino derivatives .
  • Halogen Incorporation : Chlorine in and introduces electronegativity, which could improve receptor binding or metabolic resistance but may elevate toxicity risks .

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